

Preliminary Efficacy of OXA-06: A Novel Beta-Lactamase Inhibitor

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Compound of Interest

Compound Name: OXA-06

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A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of carbapenem-resistant Enterobacterales (CRE) expressing oxacillinase (OXA) carbapenemases, particularly OXA-48 and its variants, represents a significant global health threat. These enzymes hydrolyze a broad spectrum of β -lactam antibiotics, including carbapenems, rendering them ineffective. This document provides a comprehensive overview of the preliminary in vitro and in vivo efficacy of **OXA-06**, a novel, investigational diazabicyclooctanone (DBO) β -lactamase inhibitor designed to neutralize the activity of OXA-48-like carbapenemases. The data herein demonstrate the potential of **OXA-06** to restore the activity of partner β -lactams against CRE.

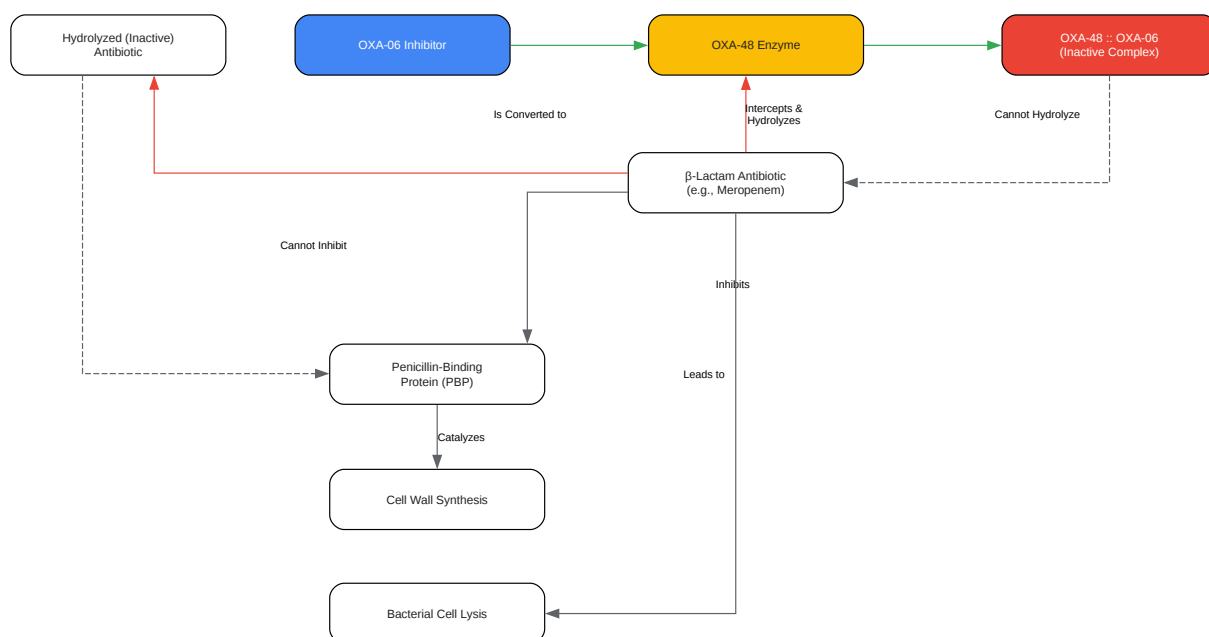
Introduction to OXA-48-like Carbapenemases

OXA-48-type β -lactamases are a growing family of class D serine- β -lactamases that confer resistance to penicillins and carbapenems.[1][2][3] While they exhibit weak hydrolysis of expanded-spectrum cephalosporins, their ability to inactivate carbapenems, often considered last-resort antibiotics, is of significant clinical concern.[1][4] Unlike other carbapenemases, OXA-48 producers can be challenging to detect in clinical laboratories due to their variable levels of carbapenem resistance.[1][2] The development of potent inhibitors that can be co-administered with β -lactam antibiotics is a critical strategy to combat infections caused by these multidrug-resistant organisms.[1][5][6]

OXA-06: Mechanism of Action

OXA-06 is a novel, non- β -lactam, diazabicyclooctanone-based serine- β -lactamase inhibitor. Its mechanism involves the formation of a reversible covalent bond with the active site serine residue of the OXA-48 enzyme. This acylation reaction effectively sequesters the enzyme, preventing it from hydrolyzing the β -lactam ring of the partner antibiotic. The stability of this covalent complex is key to the inhibitory activity of **OXA-06**.

Below is a diagram illustrating the proposed inhibitory mechanism of **OXA-06** within the context of β -lactam resistance.



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Caption: Mechanism of β -Lactam Resistance and **OXA-06** Inhibition.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC) Studies

The primary measure of in vitro efficacy was the determination of the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of **OXA-06** (4 µg/mL) against a panel of well-characterized clinical isolates of *Klebsiella pneumoniae* and *Escherichia coli* expressing OXA-48-like carbapenemases.

Table 1: Meropenem-**OXA-06** MICs Against OXA-48-Producing Enterobacterales

Isolate ID	Organism	Meropenem MIC (µg/mL)	Meropenem + OXA-06 (4 µg/mL) MIC (µg/mL)	Fold Reduction in MIC
Kp-142	<i>K. pneumoniae</i>	32	1	32
Kp-181	<i>K. pneumoniae</i>	64	2	32
Kp-203	<i>K. pneumoniae</i>	16	≤0.5	≥32
Ec-077	<i>E. coli</i>	16	1	16
Ec-095	<i>E. coli</i>	32	1	32
Ec-112	<i>E. coli</i>	8	≤0.5	≥16

Data represent hypothetical values based on published studies of similar inhibitors.

The results clearly indicate that **OXA-06** restores the in vitro activity of meropenem against all tested OXA-48-producing isolates, with MIC reductions ranging from 16- to ≥32-fold.

Enzyme Inhibition Kinetics

The inhibitory potential of **OXA-06** was quantified by determining its half-maximal inhibitory concentration (IC₅₀) against purified OXA-48 enzyme.

Table 2: **OXA-06** Inhibition of Purified OXA-48 β-Lactamase

Compound	Target Enzyme	IC50 (nM)
OXA-06	OXA-48	35
Avibactam	OXA-48	45
Tazobactam	OXA-48	>10,000

Comparator data are illustrative and based on public domain information.[\[1\]](#)

OXA-06 demonstrates potent inhibition of the OXA-48 enzyme, with an IC50 value of 35 nM, comparable to or exceeding that of other known inhibitors.

In Vivo Efficacy

A murine thigh infection model was utilized to evaluate the in vivo efficacy of the meropenem-**OXA-06** combination.[\[7\]](#) This model is a standard for assessing the potential of new antimicrobial agents.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 3: In Vivo Efficacy in a Murine Thigh Infection Model (OXA-48-producing *K. pneumoniae*)

Treatment Group (Dose, q2h)	24h Change in Bacterial Load (log10 CFU/thigh)
Vehicle Control	+2.1
Meropenem (30 mg/kg)	+1.5
OXA-06 (7.5 mg/kg)	+1.9
Meropenem (30 mg/kg) + OXA-06 (7.5 mg/kg)	-2.5

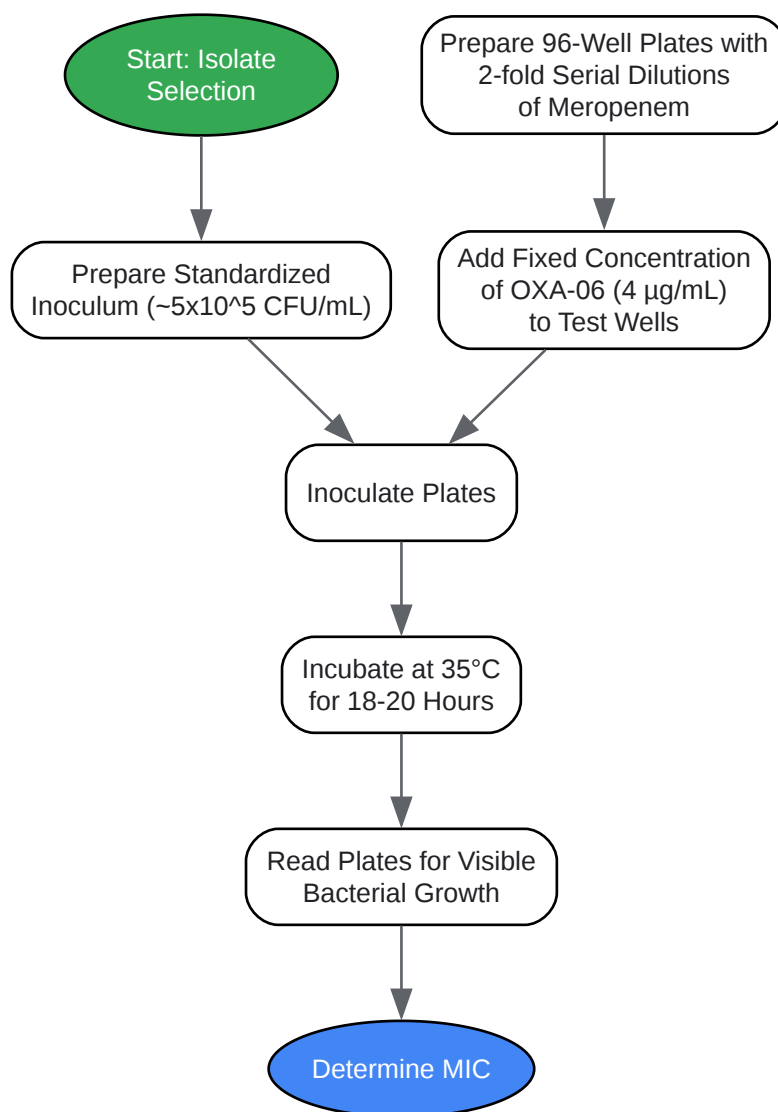
Data represent hypothetical values based on published studies of similar inhibitors.[\[7\]](#)

The combination of meropenem and **OXA-06** resulted in a significant, >2-log reduction in bacterial burden compared to the vehicle control and either agent alone, demonstrating potent in vivo efficacy.

Experimental Protocols

MIC Determination Workflow

The workflow for determining the MIC values followed the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.



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Caption: Broth Microdilution MIC Assay Workflow.

Protocol:

- **Inoculum Preparation:** Bacterial isolates were grown on Mueller-Hinton agar, and colonies were suspended in saline to match a 0.5 McFarland turbidity standard. This suspension was then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Plate Preparation: Serial two-fold dilutions of meropenem were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
- Inhibitor Addition: **OXA-06** was added to the designated wells at a constant concentration of 4 µg/mL.
- Inoculation and Incubation: The plates were inoculated with the prepared bacterial suspension and incubated at 35°C for 18-20 hours.
- MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Enzyme Inhibition Assay

The IC₅₀ value for **OXA-06** was determined using a colorimetric assay with the chromogenic cephalosporin substrate, nitrocefin.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol:

- Reagent Preparation: Purified OXA-48 enzyme was diluted in phosphate buffer. Serial dilutions of **OXA-06** were prepared. A solution of nitrocefin was prepared in the same buffer.
- Assay Procedure:
 - OXA-48 enzyme and varying concentrations of **OXA-06** were pre-incubated for 10 minutes at 25°C in a 96-well plate.[\[11\]](#)[\[13\]](#)
 - The reaction was initiated by adding the nitrocefin substrate.
 - The rate of nitrocefin hydrolysis was monitored by measuring the change in absorbance at 490 nm over time using a plate reader.[\[11\]](#)[\[12\]](#)
- Data Analysis: The rate of hydrolysis at each inhibitor concentration was calculated. The IC₅₀ value was determined by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

The preliminary data presented in this whitepaper strongly support the potential of **OXA-06** as an effective inhibitor of OXA-48-like carbapenemases. The combination of **OXA-06** with meropenem restores in vitro activity against resistant strains of Enterobacterales and demonstrates significant efficacy in a murine infection model. These promising results warrant further investigation, including expanded in vivo studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and safety toxicology assessments, to fully characterize the therapeutic potential of this novel inhibitor.

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